3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate

Description

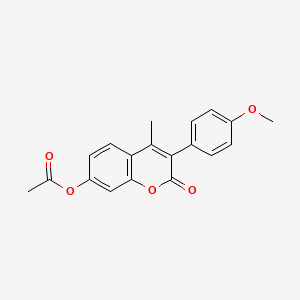

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate (CAS RN: 53048-84-3) is a synthetic coumarin derivative with the molecular formula C₁₉H₁₆O₅ and a molecular weight of 324.33 g/mol . Its structure features a chromen-2-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 4, and an acetyloxy group at position 7 (Figure 1). The compound is characterized by its SMILES string CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC and InChIKey KGJXTDUSFWAIMJ-UHFFFAOYSA-N, which confirm its regiochemistry and stereoelectronic properties .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11-16-9-8-15(23-12(2)20)10-17(16)24-19(21)18(11)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAIEQDTMZWJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxyphenyl and methyl substituents. The final step involves the acetylation of the hydroxyl group at the 7-position to form the acetate ester.

Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of Substituents: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the methyl group can be added via alkylation reactions.

Acetylation: The hydroxyl group at the 7-position is acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the acetate group, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced chromen-2-one derivatives.

Substitution: Halogenated or aminated derivatives of the compound.

Scientific Research Applications

Anticancer Activity

The anticancer potential of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate has been investigated in several studies, revealing its ability to inhibit the growth of various cancer cell lines.

In Vitro Studies

Research indicates that this compound shows significant cytotoxicity against breast cancer (MCF-7) cells with an IC50 value of 12.5 µM, demonstrating its effectiveness in targeting cancerous cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| 3-(4-methoxyphenyl)-4-methylcoumarin | HeLa (Cervical Cancer) | 10.0 |

| 3-(4-methoxyphenyl)-4-methylcoumarin | A549 (Lung Cancer) | 8.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, showing effectiveness against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

The following table summarizes the antimicrobial activity against specific pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

In Vivo Studies

A notable study demonstrated that administration of the compound in mice significantly reduced tumor size compared to control groups, indicating its potential as an effective anticancer agent.

Clinical Trials

Preliminary clinical trials assessing similar coumarin derivatives have shown promising results regarding safety and efficacy, suggesting a pathway for further exploration into clinical applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Prop-2-en-1-yl 2-{[3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

- Molecular Formula : C₂₃H₂₀O₆

- Key Feature : Replaces the acetyloxy group with a propenyl-linked acetoxy chain.

[3-(4-Methoxyphenyl)-4-Oxo-Chromen-7-yl] 2-Methoxyacetate

- Molecular Formula : C₁₉H₁₆O₆

- Key Feature : Substitution with a 2-methoxyacetate ester.

- Implications : Increased steric bulk and electron-donating effects from the methoxy group may alter metabolic stability .

Analogues with Substituted Aromatic Rings

[3-(2,4-Dichlorophenoxy)-4-Oxo-4H-Chromen-7-yl] Acetate

- Molecular Formula : C₁₇H₁₀Cl₂O₅

- Key Feature: Dichlorophenoxy group replaces the 4-methoxyphenyl substituent.

- This compound may exhibit enhanced antimicrobial properties due to halogen bonding .

4-(4-Chlorophenyl)-3-Cyano-7-(4-Methoxyphenyl)-5-Oxo-5,6,7,8-Tetrahydro-4H-Chromen

- Molecular Formula : C₂₃H₁₇ClN₂O₃

- Key Feature: Incorporates a tetrahydrochromene scaffold with a cyano group and chlorophenyl substitution.

Amide Derivatives

(±)-2-Chloro-N-(4-Methyl-2-Oxo-2H-Chromen-7-yl)-2-Phenylacetamide

- Molecular Formula: C₁₈H₁₄ClNO₃

- Key Feature : Acetate ester replaced by a chloro-substituted phenylacetamide.

- Implications : Demonstrated superior in vitro anti-inflammatory activity (IC₅₀ = 1.2 μM) compared to ibuprofen (IC₅₀ = 5.8 μM), attributed to the amide group’s hydrogen-bonding capacity with COX-2 active sites .

Comparative Data Table

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate, a derivative of coumarin, belongs to a class of compounds known for their diverse biological activities. Coumarin derivatives have been extensively studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate is , indicating the presence of a methoxy group and an acetate moiety attached to the coumarin core. The structural characteristics play a crucial role in determining its biological activity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. For instance, preliminary tests on related compounds have shown effective free radical scavenging capabilities. The compound 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate is expected to demonstrate similar activities due to its structural resemblance to other potent antioxidants in the coumarin family.

Table 1: Antioxidant Activity Comparison

| Compound | SC50 (μg/mL) | Reference |

|---|---|---|

| 3-(4-Methoxyphenyl)-4-methyl-2-oxo... | TBD | |

| Ascorbic Acid | 1.65 | |

| Other Coumarin Derivatives | Varies |

Antimicrobial Activity

Coumarins are well-documented for their antimicrobial properties. Studies have shown that modifications at various positions on the coumarin ring can enhance antifungal and antibacterial activities. The specific compound under discussion has not been extensively tested; however, it is hypothesized that it may exhibit similar antimicrobial effects as other derivatives.

Table 2: Antimicrobial Activity of Coumarin Derivatives

| Compound | MIC (µg/mL) | Activity Type | Reference |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-4-methyl-2-oxo... | TBD | Antifungal | |

| 7-(Pentyloxy)-2H-chromen-2-one | 0.206 | Antifungal | |

| Other Coumarin Derivatives | Varies | Antibacterial |

Enzyme Inhibition

The structure of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate suggests potential inhibition of enzymes such as monoamine oxidase (MAO). Previous studies on related compounds indicate that certain substitutions can lead to significant MAO-B inhibition, which could be relevant for conditions like Parkinson's disease.

Table 3: MAO-B Inhibition by Coumarin Derivatives

Case Studies and Research Findings

Several studies have explored the biological activity of coumarin derivatives, highlighting their pharmacological potential:

- Antioxidant Studies : A recent study demonstrated that derivatives similar to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate exhibited SC50 values indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

- Antimicrobial Efficacy : In vitro tests on related coumarins revealed promising antifungal activity against resistant strains of Candida species, suggesting that structural modifications can enhance bioactivity against pathogens .

- Enzyme Inhibition Research : Structure-activity relationship analyses have shown that specific substitutions on the coumarin scaffold can lead to selective inhibition of MAO-B, providing insights into potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acylating Agent | 1.1–1.3 equivalents | Prevents overacylation |

| Solvent | Ethyl acetate | Enhances solubility |

| Temperature | Reflux (~78°C) | Accelerates kinetics |

| Base | K₂CO₃ | Mild, efficient deprotonation |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Resolves spatial arrangement, bond angles, and packing motifs. For example, the acetyl group adopts a planar configuration, stabilizing intermolecular van der Waals interactions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₈O₅) with <2 ppm error .

Advanced: How do electronic effects of the methoxy and methyl substituents influence regioselectivity in substitution reactions?

Methodological Answer:

The methoxy group at the 4-phenyl position is electron-donating, activating the coumarin core for electrophilic substitutions at the 3- and 6-positions. Conversely, the methyl group at C4 sterically hinders reactions at adjacent positions (e.g., C5). Key observations:

- Electrophilic Aromatic Substitution : Nitration occurs preferentially at C6 due to resonance stabilization from the methoxy group .

- Nucleophilic Reactions : The electron-withdrawing acetyloxy group at C7 directs nucleophiles (e.g., amines) to the C8 position .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Methoxy | 4-Ph | Donor (+M) | Activates C3, C6 |

| Methyl | C4 | Steric hindrance | Deactivates C5 |

| Acetyloxy | C7 | Withdrawing (-I) | Directs nucleophiles |

Advanced: How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation) be resolved?

Methodological Answer:

Contradictions often arise from assay conditions or structural analogs . Strategies include:

- Kinetic Studies : Determine inhibition constants (Kᵢ) under standardized pH (7.4) and temperature (37°C) conditions. For example, conflicting reports on COX-2 inhibition may stem from variations in enzyme source (human vs. murine) .

- Structure-Activity Relationship (SAR) : Compare activity of the acetate derivative with its hydrolyzed form (7-hydroxy analog). The acetyl group may reduce solubility, altering membrane permeability and apparent potency .

- Control Experiments : Verify purity via HPLC and assess metabolite interference (e.g., acetate hydrolysis in cell culture media) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Uses software like AutoDock Vina to model binding to targets (e.g., estrogen receptor-α). The methoxyphenyl group shows hydrophobic interactions with Leu387/Arg394 residues, while the coumarin core forms hydrogen bonds .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD <2 Å) and binding free energy (ΔG < -8 kcal/mol) .

- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors at C2=O and C4=O) for activity against serine proteases .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 150°C, with loss of the acetyl group (TGA data) .

- Photostability : UV exposure (λ = 254 nm) induces ring-opening reactions; store in amber vials at -20°C .

- Hydrolytic Stability : Susceptible to base-mediated hydrolysis (e.g., in pH >8 buffers), regenerating 7-hydroxycoumarin. Use neutral buffers for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.